4-(dimethylsulfamoyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide 4-(dimethylsulfamoyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Brand Name: Vulcanchem
CAS No.: 533869-81-7
VCID: VC4259764
InChI: InChI=1S/C18H18N4O5S/c1-22(2)28(24,25)15-9-7-12(8-10-15)16(23)19-18-21-20-17(27-18)13-5-4-6-14(11-13)26-3/h4-11H,1-3H3,(H,19,21,23)
SMILES: CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC(=CC=C3)OC
Molecular Formula: C18H18N4O5S
Molecular Weight: 402.43

4-(dimethylsulfamoyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

CAS No.: 533869-81-7

Cat. No.: VC4259764

Molecular Formula: C18H18N4O5S

Molecular Weight: 402.43

* For research use only. Not for human or veterinary use.

4-(dimethylsulfamoyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide - 533869-81-7

Specification

CAS No. 533869-81-7
Molecular Formula C18H18N4O5S
Molecular Weight 402.43
IUPAC Name 4-(dimethylsulfamoyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Standard InChI InChI=1S/C18H18N4O5S/c1-22(2)28(24,25)15-9-7-12(8-10-15)16(23)19-18-21-20-17(27-18)13-5-4-6-14(11-13)26-3/h4-11H,1-3H3,(H,19,21,23)
Standard InChI Key PLQOFCWTXWFQKI-UHFFFAOYSA-N
SMILES CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC(=CC=C3)OC

Introduction

4-(dimethylsulfamoyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates a dimethylsulfamoyl group, an oxadiazole ring, and a benzamide moiety, contributing to its distinct chemical properties.

Synthesis and Characterization

The synthesis of 4-(dimethylsulfamoyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multi-step chemical reactions. The process requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.

Synthesis Steps:

  • Starting Materials: The synthesis often begins with precursors like sulfamethoxazole or similar sulfonamides, which are modified to introduce the oxadiazole ring and the benzamide group.

  • Reaction Conditions: Solvents such as dichloromethane or ethanol are commonly used, with catalysts or reagents added as necessary to facilitate the formation of the desired bonds.

  • Characterization Techniques: Nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) are employed to confirm the successful synthesis and purity of the compound.

Chemical Transformations and Stability

4-(dimethylsulfamoyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical transformations, including oxidation and substitution reactions. Common reagents for these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction.

Biological Activities and Potential Applications

Compounds with similar structural motifs have shown significant biological activities, making 4-(dimethylsulfamoyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide a candidate for further pharmacological exploration. Its potential applications include antimicrobial and other pharmacological uses due to its sulfonamide and heterocyclic components.

Biological Activity Table:

Compound FeatureBiological Activity
Sulfonamide GroupAntimicrobial
Oxadiazole RingStability and Versatility in Biological Interactions
Benzamide MoietyPharmacological Activity

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